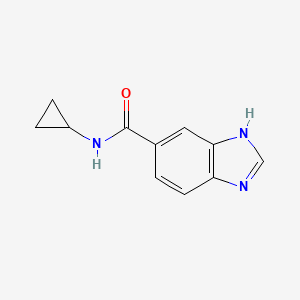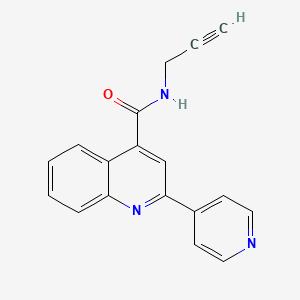
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) proteins.
Applications De Recherche Scientifique
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been used in various scientific research applications due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes play a crucial role in the regulation of HIF proteins, which are involved in the response to hypoxia. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can stabilize HIF proteins, leading to the activation of downstream signaling pathways. This has potential applications in various research fields, including cancer research, cardiovascular research, and neurodegenerative disease research.
Mécanisme D'action
The mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the selective inhibition of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes are responsible for the hydroxylation of proline residues in HIF proteins, leading to their degradation under normoxic conditions. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can prevent the degradation of HIF proteins, leading to their stabilization and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide have been studied in various research fields. In cancer research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Kawamura et al., 2013). In cardiovascular research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction (Bencsik et al., 2016). In neurodegenerative disease research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease (Zhang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments include its selectivity for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, its ability to stabilize HIF proteins, and its potential applications in various research fields. However, there are also limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. One direction is the development of more selective 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential applications of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in other research fields, such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide and its potential side effects in vivo.
Conclusion:
In conclusion, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has potential applications in various research fields due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. The compound has been shown to have biochemical and physiological effects in cancer research, cardiovascular research, and neurodegenerative disease research. While there are limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments, there are also several future directions for research involving the compound. Overall, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
The synthesis method for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-methylphenylhydrazine to form 3-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with imidazole-1-carboxamidine to form the final product, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. The synthesis method has been described in detail in a research paper by Kawamura et al. (2013).
Propriétés
IUPAC Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-5-14(6-3-12)19-16(21)13-4-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEISEBAVMAFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)



![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)


![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)
